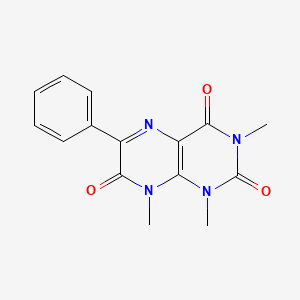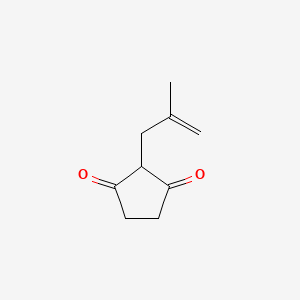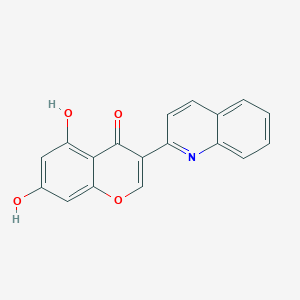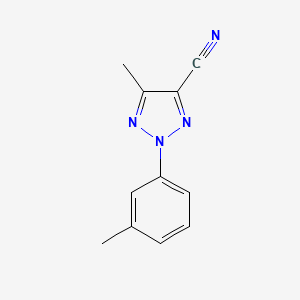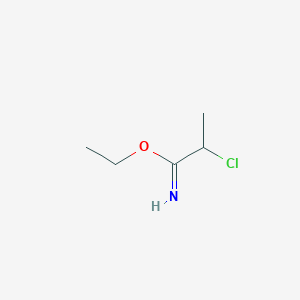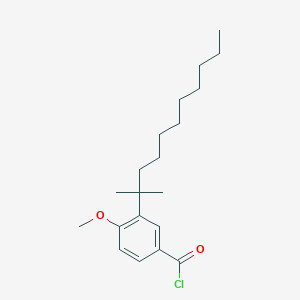
4-Methoxy-3-(2-methylundecan-2-YL)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride is a chemical compound known for its unique structure and reactivity It is a derivative of benzoyl chloride, featuring a methoxy group and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride typically involves the acylation of 4-methoxybenzoic acid with 2-methylundecan-2-yl chloride. The reaction is carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxybenzoic acid and 2-methylundecan-2-ol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Aluminum chloride (AlCl3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
Alcohols: Formed from reduction reactions
Applications De Recherche Scientifique
4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of novel polymers and materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Biological Studies: Utilized in the study of biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoyl chloride: Lacks the long alkyl chain, making it less hydrophobic and less sterically hindered.
3-(2-Methylundecan-2-yl)benzoyl chloride: Lacks the methoxy group, affecting its electronic properties and reactivity.
4-Methoxy-3-(2-methylundecan-2-yl)benzoic acid: The carboxylic acid derivative, which is less reactive as an acylating agent.
Uniqueness
4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride is unique due to its combination of a methoxy group and a long alkyl chain, which imparts specific electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
104224-82-0 |
|---|---|
Formule moléculaire |
C20H31ClO2 |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
4-methoxy-3-(2-methylundecan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C20H31ClO2/c1-5-6-7-8-9-10-11-14-20(2,3)17-15-16(19(21)22)12-13-18(17)23-4/h12-13,15H,5-11,14H2,1-4H3 |
Clé InChI |
JFKUVRHJDNKBHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C)C1=C(C=CC(=C1)C(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)
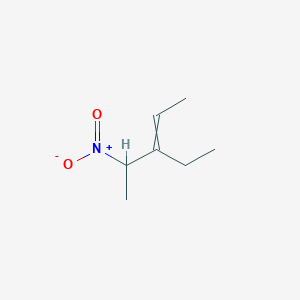
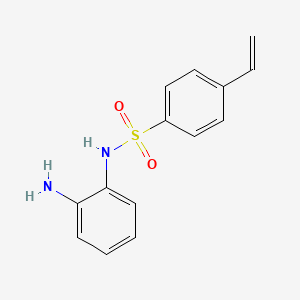
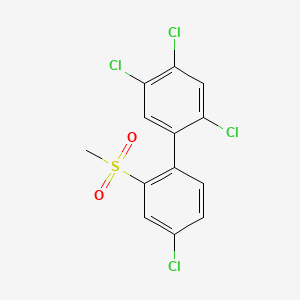
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)


![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
